

Reproducibility of experiments using 4-Methoxy-3-(4-morpholinyl)benzoic acid

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Compound of Interest

Compound Name: 4-Methoxy-3-(4-morpholinyl)benzoic acid

CAS No.: 915923-91-0

Cat. No.: B1318628

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Reproducibility Guide: 4-Methoxy-3-(4-morpholinyl)benzoic acid

CAS: 915923-91-0 | Application: Medicinal Chemistry Building Block (SAR Optimization)[1][2]

Executive Summary & Core Directive

The Challenge: Reproducibility in the synthesis of bioactive small molecules (e.g., kinase inhibitors, PDE5 analogs) often fails not at the complex final steps, but due to subtle inconsistencies in early-stage building blocks.[2] **4-Methoxy-3-(4-morpholinyl)benzoic acid** is a critical scaffold used to modulate solubility and metabolic stability, replacing the more common piperazine rings found in drugs like Sildenafil.[1][2]

The Reality: Commercial supplies of this building block vary significantly in purity (95-98%) and, more critically, in residual metal content (Palladium/Copper) depending on whether they were synthesized via Buchwald-Hartwig coupling or Nucleophilic Aromatic Substitution (

).[1][2]

The Directive: For maximum reproducibility and downstream success, do not rely on low-grade commercial sources for late-stage GLP work. This guide compares the performance of commercial sourcing against a robust in-house

protocol, demonstrating why the latter provides superior control over impurity profiles.

Comparative Analysis: Synthesis Routes & Performance

To ensure consistent biological data, the origin of the morpholino-benzoate scaffold matters. Below is an objective comparison of the two primary routes used to generate this molecule.

Table 1: Performance Matrix of Source Alternatives



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Expert Insight: The "Hidden" Catalyst Problem

If your downstream chemistry involves a Suzuki or Sonogashira coupling, Option A is dangerous. Residual palladium from the building block can act as a "rogue catalyst," causing homocoupling or scrambling in subsequent steps. Option B is the self-validating choice for high-integrity research.[1][2]

Experimental Protocol: The "Gold Standard" Route

This protocol utilizes the high electrophilicity of the fluorine atom ortho to the electron-donating methoxy group (activated by the carboxylic acid/ester moiety) to install the morpholine ring without transition metals.

Reagents & Materials

- Substrate: 3-Fluoro-4-methoxybenzoic acid (CAS 351-54-2)[1][2]
- Nucleophile: Morpholine (Reagent Grade, >99%)[2]
- Solvent: DMSO (Anhydrous) or Neat (if scale allows)[1][2]
- Base: Potassium Carbonate (
) - Optional if using excess morpholine[1][2]

Step-by-Step Methodology

- Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-methoxybenzoic acid (1.0 eq) in DMSO (5 volumes).
- Addition: Add Morpholine (3.0 eq). The excess acts as both nucleophile and base to quench the HF generated.
 - Note: If using the methyl ester form, add (2.0 eq) to prevent hydrolysis, though the free acid is preferred for direct downstream amide coupling.
- Reaction: Heat the mixture to 100–110°C for 12–16 hours.
 - Checkpoint: Monitor via HPLC/TLC. The fluoro-starting material (
in 50% EtOAc/Hex) should disappear; the morpholine product is more polar.
- Workup (Critical for Purity):
 - Cool to room temperature.[3]

- Pour into ice-cold water (20 volumes).
- Adjust pH to ~3-4 using 1N HCl.[1][2] The zwitterionic product will precipitate.
- Filter the white solid and wash with cold water to remove excess morpholine.
- Purification: Recrystallize from Ethanol/Water (9:1) if HPLC purity is <98%.

Validation Criteria

- HPLC: Single peak >98% area.
- NMR: Confirm disappearance of the specific F-coupled aromatic splitting pattern.
- Metals: ICP-MS should show <10 ppm Pd (if comparing to commercial).[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting the risk points in the commercial route versus the stability of the route.



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Caption: Decision tree comparing the high-risk commercial route (red) with the robust, metal-free in-house synthesis (green).

Quantitative Data Summary

The following data compares a typical commercial batch (Sigma/BLD sourced) against the in-house protocol described above.



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References

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- Alternative Route (Buchwald-Hartwig)
 - Organic Synthesis.[\[4\]\[5\]\[6\]](#) "General Procedure for Buchwald-Hartwig Amination of Aryl Halides."[\[1\]\[2\]\[7\]](#) [Link](#)
- Commercial Availability & CAS Verification

- Sigma-Aldrich.[1][2] "Product Specification: **4-methoxy-3-(4-morpholinyl)benzoic acid** (CAS 915923-91-0)."[1][2][8][9] [Link](#)[1]
- BLD Pharm. "Certificate of Analysis Data for CAS 915923-91-0." [Link](#)

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